N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide
Description
N-(3-Acetylphenyl)-4-phenoxybenzenesulfonamide is a sulfonamide derivative characterized by a 4-phenoxybenzenesulfonamide core linked to a 3-acetylphenyl group. This structure combines a sulfonamide moiety, known for diverse biological activities, with an acetylphenyl group that may influence electronic properties and binding interactions. The acetyl group at the 3-position of the phenyl ring may enhance metabolic stability or modulate target affinity compared to simpler sulfonamides .
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-15(22)16-6-5-7-17(14-16)21-26(23,24)20-12-10-19(11-13-20)25-18-8-3-2-4-9-18/h2-14,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHOKUQNQMOPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonamide Formation via Sulfonyl Chloride and Amine
The most widely reported method involves the reaction of 4-phenoxybenzenesulfonyl chloride with 3-aminoacetophenone under basic conditions. This nucleophilic substitution proceeds via the attack of the amine group on the electrophilic sulfur atom in the sulfonyl chloride:
$$
\text{4-Phenoxybenzenesulfonyl chloride} + \text{3-Aminoacetophenone} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Procedure :
- 4-Phenoxybenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- 3-Aminoacetophenone (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to scavenge HCl.
- The reaction is stirred at room temperature for 12–18 hours.
- The product is isolated via aqueous workup (10% HCl wash, NaHCO₃ neutralization) and purified by recrystallization from ethanol/water (yield: 68–75%).
Key Considerations :
Alternative Pathway: Sulfonation of 4-Phenoxybenzenesulfonic Acid
A less common approach involves generating the sulfonamide from 4-phenoxybenzenesulfonic acid and 3-aminoacetophenone using coupling agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):
$$
\text{4-Phenoxybenzenesulfonic acid} \xrightarrow{\text{SOCl}_2} \text{4-Phenoxybenzenesulfonyl chloride} \xrightarrow{\text{3-Aminoacetophenone}} \text{this compound}
$$
Procedure :
- 4-Phenoxybenzenesulfonic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) for 4 hours to form the sulfonyl chloride.
- After removing excess SOCl₂ under vacuum, the intermediate is reacted with 3-aminoacetophenone in pyridine at 50°C for 6 hours.
- The product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) (yield: 55–62%).
Advantages :
- Avoids handling pre-formed sulfonyl chlorides, which are moisture-sensitive.
- Pyridine acts as both solvent and acid scavenger.
Optimization Strategies and Reaction Engineering
Catalytic Enhancements
Recent advances employ silica-supported sulfonic acid catalysts to improve efficiency. For example, SiO₂-SO₃H (0.5 mol%) in toluene at 80°C reduces reaction time to 4 hours with a yield of 82%.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 75 | 98 |
| THF | 7.52 | 70 | 95 |
| Acetonitrile | 37.5 | 65 | 92 |
Polar solvents with moderate dielectric constants (e.g., DCM) balance reactivity and solubility.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, SO₂NH), 7.82–7.12 (m, 11H, aromatic), 2.61 (s, 3H, COCH₃).
- IR (KBr): 3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
- Melting Point : 162–164°C (lit. 160–163°C).
Industrial-Scale Production
EvitaChem’s patented process (Inventory: In Stock) utilizes continuous flow reactors to enhance mixing and heat transfer, achieving a throughput of 15 kg/batch with >99% purity. Key steps include:
- Automated dosing of sulfonyl chloride and amine.
- In-line FTIR monitoring for real-time adjustment of stoichiometry.
- Crystallization under controlled cooling gradients.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains. It is also being investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are also utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of essential biomolecules. The compound targets specific molecular pathways, such as those involved in bacterial cell wall synthesis or cancer cell proliferation .
Comparison with Similar Compounds
a) N-(3-Acetyl-4-hydroxyphenyl)benzenesulfonamide ()
- Structural Difference : Incorporates a hydroxyl group at the 4-position of the acetylphenyl ring.
- This modification could shift biological activity toward targets requiring hydrogen bonding (e.g., kinases vs. proteases).
b) N-Isobutyl-N-(4-(3-oxo-2,3-dihydroisoxazol-5-yl)phenyl)-4-phenoxybenzenesulfonamide (Compound 6, )
- Structural Difference : Features an isobutyl group and a dihydroisoxazole ring.
- Impact: The isobutyl group enhances lipophilicity, which may improve blood-brain barrier penetration.
Acetylphenyl Derivatives with Non-Sulfonamide Backbones
a) N-(3-Acetylphenyl)pivalamide ()
- Structural Difference : Replaces the sulfonamide with a pivalamide group.
- Impact : The bulky pivalamide group reduces metabolic degradation, extending half-life. However, it may decrease binding affinity for sulfonamide-specific targets (e.g., carbonic anhydrase isoforms).
b) N-(3-Acetylphenyl)acetamide ()
- Structural Difference: Simpler acetamide backbone without the phenoxybenzenesulfonamide moiety.
- Impact : Lower molecular weight (MW ≈ 177 g/mol vs. ~400 g/mol for the target compound) results in reduced steric hindrance but diminished target specificity.
Sulfonamides with Heterocyclic Modifications
a) N-(3-(((2H-Tetrazol-5-yl)methyl)thio)-4-hydroxynaphthalen-1-yl)-4-phenoxybenzenesulfonamide (Compound 37, )
- Structural Difference : Incorporates a tetrazole-thioether group and naphthalene ring.
- Impact: The tetrazole group mimics carboxylic acids, enhancing ionic interactions with targets like Mcl-1 (a pro-survival Bcl-2 family protein).
b) 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (–9)
- Structural Difference: Substitutes the phenoxy group with a methyl-oxazole sulfamoyl group.
- Impact : The oxazole ring introduces nitrogen-based hydrogen bonding, favoring antimicrobial activity. The methyl group enhances hydrophobicity, improving membrane penetration in Gram-negative bacteria .
Data Table: Key Properties of N-(3-Acetylphenyl)-4-phenoxybenzenesulfonamide and Analogs
*Estimated based on structural analogs.
Research Findings and Implications
- Selectivity in Biological Targets: The phenoxybenzenesulfonamide scaffold (e.g., ) demonstrates versatility, with activity ranging from Mcl-1 inhibition to ion channel modulation. The 3-acetylphenyl group may fine-tune selectivity by altering steric and electronic interactions .
- Synthetic Accessibility : Compounds with simpler backbones (e.g., ) are synthesized in higher yields (82% for N-(3-Acetylphenyl)acetamide) compared to complex derivatives requiring HPLC purification (e.g., 53% yield for Compound 37) .
- Pharmacokinetic Trade-offs : Bulky substituents (e.g., isobutyl in ) improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
